Methyl 2-butyl-3-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-butyl-3-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a methyl group, a butyl group, and an oxooctanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-butyl-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-butyl-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-butyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-butyl-3-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-butyl-3-oxooctanoate involves its interaction with various molecular targets. In enzymatic reactions, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The resulting products can then participate in further metabolic pathways. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxobutanoate: Similar in structure but with a shorter carbon chain.
Ethyl 2-butyl-3-oxooctanoate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-butyl-3-oxononanoate: Similar but with a longer carbon chain.
Uniqueness
Methyl 2-butyl-3-oxooctanoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
74583-78-1 |
---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
methyl 2-butyl-3-oxooctanoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-8-10-12(14)11(9-7-5-2)13(15)16-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
CGVHOSUEYSHIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(CCCC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.